N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core, a fluorine atom, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Ethyl-Methyl-Amino Group: The ethyl-methyl-amino group is introduced through nucleophilic substitution reactions using appropriate amines.
Coupling with 4-Methoxyphenyl Acetic Acid: The final step involves coupling the quinazolinone derivative with 4-methoxyphenyl acetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the fluorine or methoxy groups.
Scientific Research Applications
N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Fluoroquinolones: Compounds with fluorine atoms and quinolone cores, often used as antibiotics.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to various cores.
Uniqueness
N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21FN4O3 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[2-[ethyl(methyl)amino]-7-fluoro-4-oxoquinazolin-3-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H21FN4O3/c1-4-24(2)20-22-17-12-14(21)7-10-16(17)19(27)25(20)23-18(26)11-13-5-8-15(28-3)9-6-13/h5-10,12H,4,11H2,1-3H3,(H,23,26) |
InChI Key |
SSFWAQGUCFKXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NC2=C(C=CC(=C2)F)C(=O)N1NC(=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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